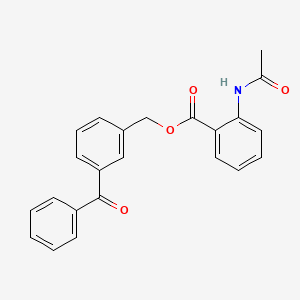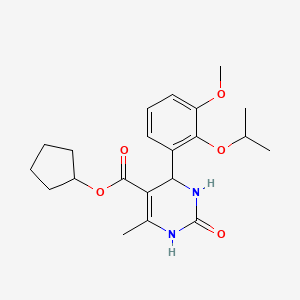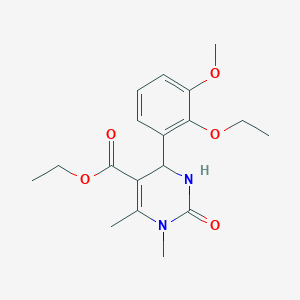
3-benzoylbenzyl 2-(acetylamino)benzoate
Descripción general
Descripción
3-benzoylbenzyl 2-(acetylamino)benzoate is a chemical compound with the molecular formula C25H19NO3. It is commonly referred to as BBA and is a member of the benzophenone family of organic compounds. BBA has been the subject of extensive research due to its potential applications in the field of medicine and its unique chemical properties.
Mecanismo De Acción
The mechanism of action of BBA involves the inhibition of various cellular processes that are essential for the survival and proliferation of cancer cells. BBA has been shown to inhibit the activity of proteins involved in cell cycle regulation, DNA synthesis, and cell signaling pathways. This results in the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BBA has been shown to have several biochemical and physiological effects. Studies have shown that BBA can induce the activation of caspases, which are enzymes that play a key role in the process of apoptosis. BBA has also been shown to inhibit the activity of proteins involved in the regulation of angiogenesis, the process by which new blood vessels are formed. This can have significant implications for the treatment of cancer, as angiogenesis plays a key role in the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBA in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using BBA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research involving BBA. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of BBA. Another area of research involves the identification of new targets for BBA, which could lead to the development of more effective anticancer drugs. Additionally, studies are needed to investigate the potential applications of BBA in other areas of medicine, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, BBA is a chemical compound with promising potential in the field of medicine. Its ability to selectively target cancer cells and induce apoptosis has made it a subject of extensive research. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new and more effective anticancer drugs.
Aplicaciones Científicas De Investigación
BBA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of BBA as an anticancer agent. Studies have shown that BBA has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Propiedades
IUPAC Name |
(3-benzoylphenyl)methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-16(25)24-21-13-6-5-12-20(21)23(27)28-15-17-8-7-11-19(14-17)22(26)18-9-3-2-4-10-18/h2-14H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBRXIGEWZRCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4164261.png)


![4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate](/img/structure/B4164302.png)
![ethyl 4-[2-(cyclopentyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164310.png)

![1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164324.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4164350.png)
![4-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B4164352.png)
![4-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4164354.png)
![1-[3-(2-bromophenoxy)propyl]-1H-benzimidazole](/img/structure/B4164357.png)


![ethyl 4-[2-(cyclopentyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164371.png)